4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
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Overview
Description
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chloro, chloromethyl, and trifluoromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the chlorination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced derivatives with altered functional groups are formed.
Scientific Research Applications
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of chloro, chloromethyl, and trifluoromethyl groups allows the compound to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)pyridine: Lacks the chloromethyl group but shares similar reactivity and applications.
3-(Chloromethyl)-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group at the 4-position.
2-(Trifluoromethyl)pyridine: Lacks both chloro and chloromethyl groups, making it less reactive.
Uniqueness
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C7H4Cl2F3N |
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Molecular Weight |
230.01 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-5(9)1-2-13-6(4)7(10,11)12/h1-2H,3H2 |
InChI Key |
BHDRANVKYZYYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCl)C(F)(F)F |
Origin of Product |
United States |
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